4,4'-Diamino-3,3'-dimethyl-2,2'-dinitrobiphenyl
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Overview
Description
4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl is an organic compound with the molecular formula C14H14N4O4. It is a biphenyl derivative characterized by the presence of two amino groups, two methyl groups, and two nitro groups. This compound is known for its crystalline solid form and is typically used in various chemical and industrial applications.
Preparation Methods
The synthesis of 4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl involves multiple steps, including nitration and reduction reactions. One common method starts with the nitration of 3,3’-dimethylbiphenyl to introduce nitro groups at the 2,2’ positions. This is followed by the reduction of the nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or sodium dithionite.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino groups can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of high-performance materials, such as advanced polymers and resins
Mechanism of Action
The mechanism of action of 4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4,4’-Diamino-3,3’-dimethyl-2,2’-dinitrobiphenyl can be compared with similar compounds such as:
3,3’-Dimethyl-4,4’-diaminodicyclohexylmethane: This compound has similar amino and methyl groups but differs in its cyclohexyl structure, which affects its chemical properties and applications.
4,4’-Diamino-3,3’-dimethylbiphenyl: This compound lacks the nitro groups, making it less reactive in redox reactions but still useful in various chemical syntheses.
Properties
CAS No. |
69938-57-4 |
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Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
4-(4-amino-5-methyl-2-nitrophenyl)-2-methyl-5-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c1-7-3-9(13(17(19)20)5-11(7)15)10-4-8(2)12(16)6-14(10)18(21)22/h3-6H,15-16H2,1-2H3 |
InChI Key |
FDCDAEYGQTVYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C(=C2)C)N)[N+](=O)[O-] |
Origin of Product |
United States |
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